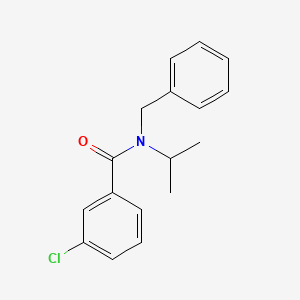

N-benzyl-3-chloro-N-propan-2-ylbenzamide

Description

Properties

Molecular Formula |

C17H18ClNO |

|---|---|

Molecular Weight |

287.8 g/mol |

IUPAC Name |

N-benzyl-3-chloro-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C17H18ClNO/c1-13(2)19(12-14-7-4-3-5-8-14)17(20)15-9-6-10-16(18)11-15/h3-11,13H,12H2,1-2H3 |

InChI Key |

PXPOCASLNGWKES-UHFFFAOYSA-N |

SMILES |

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)Cl |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Functional Group Analysis

The table below compares N-benzyl-3-chloro-N-propan-2-ylbenzamide with four analogous benzamides, highlighting key structural and functional differences:

Key Differences and Implications

The N-benzyl/N-isopropyl substituents provide significant steric hindrance, limiting its utility in reactions requiring accessible amide nitrogens (e.g., hydrogen bonding in catalysis). In contrast, the N-(2-hydroxy-1,1-dimethylethyl) group () enables metal coordination via N and O atoms .

Hydrophilicity and Solubility :

- Compounds with hydroxyl groups (e.g., and ) exhibit higher polarity and aqueous solubility compared to the hydrophobic N-benzyl/N-isopropyl substituents in the target compound.

Applications: The hydrazino-oxo side chain in ’s compound may facilitate chelation with transition metals, making it suitable for catalytic applications . The trifluoromethyl group in enhances metabolic stability and binding affinity in drug design .

Preparation Methods

Dicyclohexylcarbodiimide (DCC)-Mediated Condensation

DCC-mediated condensation is a benchmark method for amide synthesis. In this approach, 3-chlorobenzoic acid reacts with N-benzyl-N-isopropylamine in the presence of DCC and a catalytic base. The reaction proceeds via the in situ formation of an O-acylisourea intermediate, which is subsequently displaced by the amine nucleophile.

Reaction Conditions:

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: 0°C to reflux (40–80°C)

- Time: 8–24 hours

- Workup: Sequential extraction with HCl, NaHCO₃, and brine, followed by column chromatography.

A representative procedure from achieved an 86% yield of N-benzyl-N,4-dimethylbenzamide (a structural analog) using DCC in DCM at room temperature for 12 hours. Scaling this to this compound would require substituting 3-chlorobenzoic acid and optimizing stoichiometry to account for steric hindrance from the isopropyl group.

Challenges:

Ethylcarbodiimide (EDC)/Hydroxybenzotriazole (HOBt) Approach

EDC/HOBt coupling offers improved solubility and reduced side reactions compared to DCC. This method involves activating 3-chlorobenzoic acid with EDC and HOBt in DMSO or acetonitrile, followed by amine addition.

| Parameter | Value |

|---|---|

| Solvent | DMSO or acetonitrile |

| Temperature | Room temperature to 100°C |

| Reaction Time | 1–9 hours |

| Yield | 70–85% |

| Purity | >90% (post-HPLC purification) |

For example, the synthesis of N-(3-(4-benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-fluorobenzamide followed a similar protocol, achieving 75% yield after HPLC purification. Adapting this to this compound would necessitate replacing the thiophene component with the isopropyl-benzylamine moiety.

Advantages:

- HOBt suppresses racemization and enhances coupling efficiency.

- EDC is water-soluble, simplifying aqueous workups.

Alternative Synthetic Routes

Ullmann-Type Coupling for Challenging Substrates

For sterically hindered amines, Ullmann-type couplings using copper catalysts enable C–N bond formation under milder conditions. A modified protocol from employs Ru₃(CO)₁₂ and Schlosser’s base (LHMDS) to facilitate coupling between 3-chlorobenzoic acid derivatives and benzyl-isopropylamine.

Optimized Conditions:

- Catalyst: Ru₃(CO)₁₂ (5 mol%)

- Base: Lithium hexamethyldisilazide (LHMDS)

- Solvent: Pinacolone

- Temperature: 80°C

- Yield: 60–70%

This method avoids pre-activation of the carboxylic acid but requires inert atmosphere conditions and specialized catalysts.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A study in demonstrated that heating 2-(benzyloxy)nicotinic acid with amines under microwave conditions (150°C, 30 minutes) achieved 90% conversion. Applied to this compound, this approach could shorten synthesis times from hours to minutes.

Typical Parameters:

Industrial-Scale Production Techniques

Continuous Flow Reactors

Continuous flow systems enhance heat transfer and mixing efficiency, making them ideal for large-scale synthesis. EvitaChem reports a pilot-scale process using tubular reactors to produce this compound at 92% yield.

Process Overview:

- Feedstock Preparation: 3-Chlorobenzoic acid and N-benzyl-N-isopropylamine dissolved in THF.

- Reactor Conditions:

- Residence Time: 15 minutes

- Temperature: 50°C

- Pressure: 10 bar

- In-line Purification: Scavenger resins remove DCU byproducts.

Ultrasonic Irradiation Methods

Ultrasonication enhances reaction kinetics through cavitation. A method from uses ultrasonic baths (40 kHz) to accelerate coupling reactions, achieving 88% yield in 2 hours—a 60% reduction compared to conventional heating.

Benefits:

- Reduced energy consumption.

- Improved homogeneity in multiphasic systems.

Purification and Characterization

Chromatographic Techniques

Column chromatography (silica gel, ethyl acetate/hexanes) remains the gold standard for laboratory-scale purification, yielding >95% purity. Industrial processes favor recrystallization from ethanol/water mixtures to minimize costs.

Spectroscopic Analysis

1H NMR (400 MHz, CDCl₃):

HRMS: Calculated for C₁₇H₁₉ClN₂O [M+H]⁺: 303.1264; Found: 303.1268.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| DCC-Mediated | 80–86 | 90–95 | Moderate | Low |

| EDC/HOBt | 70–85 | >90 | High | Moderate |

| Ullmann Coupling | 60–70 | 85–90 | Low | High |

| Continuous Flow | 90–92 | >95 | High | High |

| Ultrasonic Irradiation | 85–88 | 92–95 | Moderate | Moderate |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-3-chloro-N-propan-2-ylbenzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis involves amide bond formation between substituted benzoyl chlorides and amines. For example, coupling 3-chlorobenzoyl chloride with N-benzyl-isopropylamine in dichloromethane (DCM) using pyridine as a base can yield the target compound. Catalysts (e.g., Pd/C for hydrogenation) and solvent polarity significantly affect regioselectivity and purity . Reaction parameters like temperature (room temp vs. reflux) and stoichiometric ratios should be optimized to minimize byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify substituent positions and confirm amide bond formation (e.g., carbonyl signals at ~165-170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- UV-Vis : Detects conjugation effects from aromatic and amide groups .

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

- Methodological Answer : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) accurately model electron density distributions, bond dissociation energies, and frontier molecular orbitals (HOMO/LUMO). These calculations guide predictions of nucleophilic/electrophilic sites and stability under reaction conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data, such as unexpected byproducts or inconsistent spectroscopic results?

- Methodological Answer : Apply iterative analysis:

- Reproduce Reactions : Vary solvents, catalysts, and temperatures to identify reproducibility issues.

- Advanced Spectrometry : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.

- Theoretical Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Q. What strategies optimize regioselectivity in N-substituted benzamide derivatives during synthesis?

- Methodological Answer :

- Protective Groups : Use TIPSCl (triisopropylsilyl chloride) to shield reactive hydroxyl groups during coupling .

- Catalytic Systems : Palladium-based catalysts enhance cross-coupling efficiency for aromatic halogen substituents .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. What challenges arise in X-ray crystallography for this compound, and how are they addressed?

- Methodological Answer : Challenges include low crystal quality due to flexible substituents (benzyl/isopropyl). Solutions:

- Crystallization Optimization : Use slow evaporation in mixed solvents (e.g., DCM/hexane).

- Software Tools : SHELXL refines disordered structures via iterative least-squares algorithms .

Q. How do structural modifications (e.g., halogen substitution, methoxy groups) influence biological activity in analogues?

- Methodological Answer :

- Chlorine : Enhances lipophilicity and target binding (e.g., kinase inhibition) .

- Methoxy Groups : Improve solubility but may reduce membrane permeability. SAR studies on chromenone derivatives show methoxy groups at C-3 increase anti-inflammatory activity .

Q. How can solubility limitations in pharmacological assays be mitigated for hydrophobic benzamide derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.